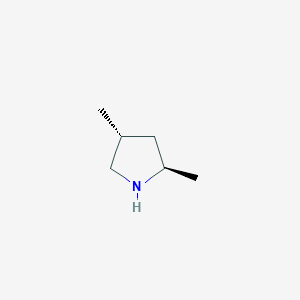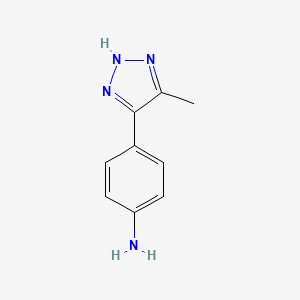
4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a triazole ring substituted with a methyl group at the 4-position and an aniline group at the 4-position of the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline can be achieved through various synthetic routes. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The reaction is typically carried out in the presence of a copper catalyst, such as copper(I) iodide, and a base, such as sodium ascorbate, in a solvent like water or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nitric acid, sulfuric acid, halogens, acetic acid.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring and aniline group.
Reduction: Reduced derivatives of the triazole ring and aniline group.
Substitution: Substituted derivatives of the aniline group, such as nitro, sulfo, and halo derivatives.
Scientific Research Applications
4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug discovery.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, triazole derivatives are known to inhibit enzymes like acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of this enzyme can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline can be compared with other similar compounds, such as:
4-(1H-1,2,4-Triazol-1-yl)aniline: Another triazole derivative with similar biological activities but different substitution patterns.
4-(1H-1,2,3-Triazol-1-yl)aniline: A closely related compound with a different substitution pattern on the triazole ring.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline:
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-(5-methyl-2H-triazol-4-yl)aniline |
InChI |
InChI=1S/C9H10N4/c1-6-9(12-13-11-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3,(H,11,12,13) |
InChI Key |
VZKNZFAUSTVDPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNN=C1C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B13323612.png)

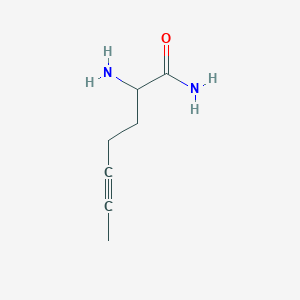
![3-Bromo-4-[(oxolan-3-yl)methoxy]oxolane](/img/structure/B13323623.png)
![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13323624.png)
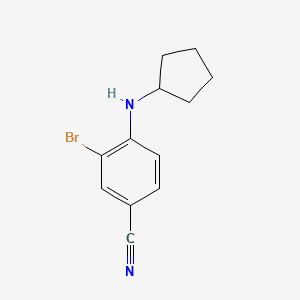
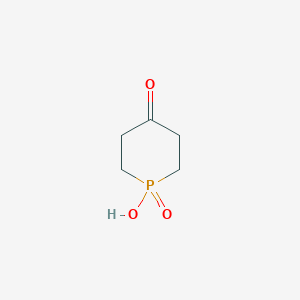
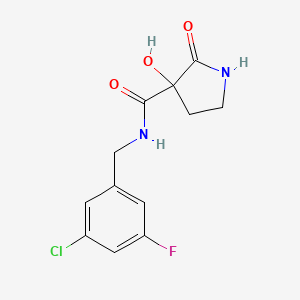
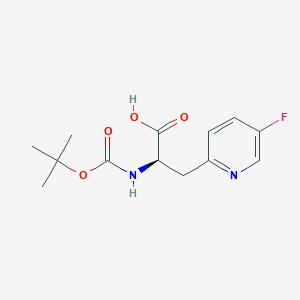
![(1Z,11Z)-15,24-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1,3,5,7,9,11,13(17),14,19,21,24,26-dodecaene](/img/structure/B13323656.png)

![(R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13323671.png)
